molecular formula C47H94O2 B14353402 2-Undecyltetradecyl docosanoate CAS No. 92313-30-9

2-Undecyltetradecyl docosanoate

Cat. No.: B14353402
CAS No.: 92313-30-9
M. Wt: 691.2 g/mol
InChI Key: PBAYEKYFZJFHIE-UHFFFAOYSA-N
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Description

2-Undecyltetradecyl docosanoate is a branched ester derived from docosanoic acid (C22:0 fatty acid) and 2-undecyltetradecanol. Its structure features a long, branched alkyl chain, which distinguishes it from linear esters of docosanoic acid.

Properties

CAS No.

92313-30-9

Molecular Formula

C47H94O2

Molecular Weight

691.2 g/mol

IUPAC Name

2-undecyltetradecyl docosanoate

InChI

InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3

InChI Key

PBAYEKYFZJFHIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Docosanoic acid and 2-undecyltetradecanol.

    Reduction: Docosanoic acid and 2-undecyltetradecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Undecyltetradecyl docosanoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 2-undecyltetradecyl docosanoate and analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Key Applications/Sources Toxicity Data References
This compound Branched C22 ester ~606.0 (estimated) Not explicitly stated; inferred industrial use No data available N/A
Methyl docosanoate Linear C22 ester (CH3-O-C22) 368.63 Analytical standard (food, pharmaceuticals) Not tested; low toxicity assumed
Ethyl docosanoate Linear C22 ester (C2H5-O-C22) 382.65 Food analysis standard No data available
Docosyl docosanoate Diester (C22-O-C22) ~648.9 (estimated) Isolated from Fagonia cretica (plant extract) Antimicrobial potential (flavonoid synergy)
Polymer with docosanoate groups Complex polymer structure >1000 Industrial coatings, surfactants Eye irritation (OECD 437), EC50 Daphnia: 39.9 mg/L

Key Findings

Branching vs. Linearity: The branched structure of this compound likely reduces crystallinity compared to linear esters like methyl or ethyl docosanoate, enhancing solubility in nonpolar solvents . Docosyl docosanoate, a diester, may exhibit higher hydrophobicity due to dual alkyl chains, as observed in plant extract applications .

Toxicity Profiles: The polymer containing docosanoate esters poses significant eye irritation risks (OECD Test Guideline 437) and aquatic toxicity (EC50 39.9 mg/L for Daphnia magna) . Linear esters (methyl, ethyl) are used as food standards, suggesting low acute toxicity, though data gaps exist .

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